molecular formula C4F10O5S2 B115279 Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether CAS No. 146829-79-0

Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether

Cat. No.: B115279
CAS No.: 146829-79-0
M. Wt: 382.2 g/mol
InChI Key: LKJIAQKFEYWIKU-UHFFFAOYSA-N
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Safety and Hazards

“Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether” is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound carries the GHS hazard statement H314, which indicates that it causes severe skin burns and eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether can be synthesized through a multi-step process involving fluorinated substrates. The synthetic route typically involves the reaction of a fluorinated substrate with ammonium selenite in dichloromethane to form an intermediate . This intermediate is then reacted with chlorotrifluoromethanesulfonamide in the presence of a catalyst, such as dimethyltin dichloride, to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways to ensure high purity and yield.

Chemical Reactions Analysis

Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether involves its interaction with molecular targets through its fluorosulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction reactions, to exert their effects . The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorosulfonyl groups and ether linkage, which provides a balance of stability and reactivity for diverse applications .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F10O5S2/c5-1(6,3(9,10)20(13,15)16)19-2(7,8)4(11,12)21(14,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJIAQKFEYWIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F10O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380829
Record name Bis[2-(fluorosulphonyl)tetrafluoroethyl]ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146829-79-0
Record name Bis[2-(fluorosulphonyl)tetrafluoroethyl]ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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